An In-depth Technical Guide to the Fundamental Chemical Properties of Ethyne for Research
An In-depth Technical Guide to the Fundamental Chemical Properties of Ethyne for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties of ethyne (B1235809) (C₂H₂), also known as acetylene. The information presented herein is intended to support research and development activities, particularly in the fields of organic synthesis and drug development, by offering detailed data and experimental methodologies.
Structure and Bonding
Ethyne is the simplest alkyne, characterized by a carbon-carbon triple bond. This triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds, resulting in a high electron density between the two carbon atoms.[1][2] The carbon atoms in ethyne are sp-hybridized, leading to a linear molecular geometry with bond angles of 180°.[1][3][4] This linear structure is a direct consequence of the sp hybridization, where the two sp hybrid orbitals on each carbon atom are oriented 180° apart.[2][4] One sp hybrid orbital from each carbon overlaps to form the C-C σ bond, while the remaining sp hybrid orbital on each carbon overlaps with the 1s orbital of a hydrogen atom to form the C-H σ bonds. The two non-hybridized p orbitals on each carbon atom overlap laterally to form the two π bonds.[2][5]
Table 1: Structural and Bonding Properties of Ethyne
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₂ | [1] |
| Molar Mass | 26.038 g/mol | [6] |
| Hybridization of Carbon | sp | [1][7] |
| Molecular Geometry | Linear | [6][7] |
| C≡C Bond Length | 120.3 pm | [1][3][6] |
| C-H Bond Length | 106.0 pm | [1][3][6] |
| H-C-C Bond Angle | 180° | [1][3][6] |
| C≡C Bond Dissociation Energy | ~835 - 965 kJ/mol | [8][9] |
| C-H Bond Dissociation Energy | ~550 kJ/mol | [10] |
Acidity
The sp-hybridized carbon atoms in ethyne have 50% s-character, which is significantly higher than the s-character in ethene (sp², 33.3%) and ethane (B1197151) (sp³, 25%).[1] The greater s-character means that the electrons in the sp orbitals are held more closely to the carbon nucleus, making the carbon atoms in ethyne more electronegative. This increased electronegativity stabilizes the acetylide anion (HC≡C⁻) that is formed upon deprotonation, making ethyne remarkably acidic for a hydrocarbon, with a pKa of approximately 25.[10][11]
Experimental Protocol: Determination of pKa
The pKa of weakly acidic hydrocarbons like ethyne is not determined by simple titration in aqueous solution due to its low acidity and solubility. However, the principle can be demonstrated and estimated using non-aqueous solvents and strong bases, or more advanced techniques. A common pedagogical approach involves reacting ethyne with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), and observing the formation of the sodium acetylide salt, which indicates that the ethyne proton is acidic enough to be removed by the base.
For a quantitative determination, methods like potentiometric titration or spectrophotometry in non-aqueous solvents are employed.
Potentiometric Titration Method (Conceptual Framework):
-
Apparatus: A potentiometric titrator equipped with a suitable electrode for non-aqueous systems, a reaction vessel, a burette, and a magnetic stirrer.
-
Reagents: A solution of ethyne in a suitable aprotic solvent (e.g., THF, DMSO), a standardized solution of a very strong, non-nucleophilic base (e.g., a lithium dialkylamide or a Grignard reagent) as the titrant. A reference compound with a known pKa in the same solvent system is required for calibration.
-
Procedure:
-
Calibrate the electrode system using standard buffer solutions appropriate for the non-aqueous solvent.
-
Place a known volume of the ethyne solution into the reaction vessel under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture and carbon dioxide.
-
Titrate the ethyne solution with the standardized strong base solution, adding the titrant in small increments.
-
Record the potential (mV) or an apparent pH value after each addition, allowing the system to equilibrate.
-
Plot the potential/pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the ethyne has been neutralized.
-
-
Data Analysis: The inflection point of the titration curve corresponds to the equivalence point. The pKa is the pH at the half-equivalence point. Due to the very weak acidity of ethyne, obtaining a sharp and clear titration curve is challenging and requires careful selection of the solvent and titrant.
Reactivity and Key Reactions
The high electron density of the carbon-carbon triple bond makes ethyne a reactive molecule, readily undergoing addition reactions.
Combustion
Ethyne undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy. This highly exothermic reaction is the basis for its use in oxy-acetylene welding, as the flame can reach temperatures of about 3600 K.[6][8][12]
Balanced Chemical Equation: 2C₂H₂(g) + 5O₂(g) → 4CO₂(g) + 2H₂O(g)[8][12][13]
In a limited supply of oxygen, incomplete combustion occurs, producing carbon (soot) and carbon monoxide.[14]
Addition Reactions
Ethyne reacts with halogens (Cl₂, Br₂) in an inert solvent like carbon tetrachloride (CCl₄) to undergo addition across the triple bond. The reaction proceeds in two steps. The addition of one mole of halogen yields a dihaloalkene, and the addition of a second mole yields a tetrahaloalkane.[15] The reaction with bromine water results in the decolorization of the reddish-brown solution, which is a common test for unsaturation.[16][17]
Experimental Protocol: Bromination of Ethyne
-
Apparatus: Gas generation setup (e.g., from calcium carbide and water), a series of gas washing bottles, and a reaction vessel (e.g., a test tube or a flask) containing the bromine solution.
-
Reagents: Calcium carbide, water, a solution of bromine in carbon tetrachloride (or bromine water).
-
Procedure:
-
Generate ethyne gas by the controlled addition of water to calcium carbide.
-
Pass the generated gas through a purification train (see Section 5) to remove impurities.
-
Bubble the purified ethyne gas through the bromine solution in CCl₄.
-
Observe the gradual disappearance of the reddish-brown color of the bromine solution.
-
The reaction can be monitored by techniques such as gas chromatography to identify the intermediate (1,2-dibromoethene) and the final product (1,1,2,2-tetrabromoethane).[18]
-
Ethyne reacts with hydrogen halides (HCl, HBr, HI) to form vinyl halides and subsequently geminal dihalides, following Markovnikov's rule in the second addition step.[15][19]
Experimental Protocol: Hydrochlorination of Ethyne
-
Apparatus: A reaction vessel equipped with a gas inlet, a stirrer, and a condenser, all connected to a proper ventilation system.
-
Reagents: Ethyne gas, dry hydrogen chloride gas, and a catalyst such as copper(I) chloride (CuCl).
-
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
Introduce the catalyst into the reaction vessel.
-
Pass a mixture of ethyne gas and dry hydrogen chloride gas through the reaction vessel, which is heated to approximately 200-250°C.
-
The product, vinyl chloride (chloroethene), is a gas at this temperature and can be collected after passing through a condenser.
-
If an excess of HCl is used, the reaction can proceed to form the geminal dihalide, 1,1-dichloroethane.
-
The addition of water to ethyne requires a catalyst, typically a mixture of sulfuric acid and mercury(II) sulfate (B86663). The initial product is an unstable enol (vinyl alcohol), which rapidly tautomerizes to the more stable keto form, acetaldehyde (B116499) (ethanal).[3][5][13][20]
Experimental Protocol: Hydration of Ethyne to Acetaldehyde
-
Apparatus: A three-necked flask equipped with a gas inlet tube, a reflux condenser, and a mechanical stirrer.
-
Reagents: Ethyne gas, a solution of 1% mercury(II) sulfate in 40% sulfuric acid.[3][20]
-
Procedure:
-
Prepare the catalytic solution in the three-necked flask and heat it to the reaction temperature (typically around 60-80°C).
-
Bubble purified ethyne gas through the stirred catalytic solution.
-
The acetaldehyde formed is volatile and can be distilled from the reaction mixture as it is formed.
-
The product can be collected in a cooled receiver.
-
The purity of the collected acetaldehyde can be determined by gas chromatography.
-
Polymerization
When ethyne is passed through a red-hot iron or copper tube at high temperatures (around 873 K), three molecules of ethyne undergo cyclic polymerization to form one molecule of benzene (B151609).[3][5][6][12][21]
Experimental Protocol: Cyclic Polymerization of Ethyne to Benzene
-
Apparatus: A high-temperature tube furnace containing a quartz or iron tube, a system for delivering a controlled flow of ethyne gas, and a cold trap to collect the product.
-
Reagents: Purified ethyne gas.
-
Procedure:
-
Heat the tube in the furnace to 873 K.
-
Pass a slow stream of purified ethyne gas through the hot tube.
-
The product, benzene, will be in the vapor phase and can be collected by passing the exit gas stream through a cold trap (e.g., cooled with dry ice/acetone).
-
The collected benzene can be purified by distillation.
-
Ethyne can also undergo linear polymerization to form polyacetylene, a conductive polymer. This reaction is typically carried out using a Ziegler-Natta catalyst.
Physicochemical Data
A summary of key physicochemical data for ethyne is provided in the following tables.
Table 2: Thermodynamic Properties of Ethyne
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (ΔfH°gas) | +227.4 kJ/mol | [22][23] |
| Standard Molar Entropy (S°gas) | 200.9 J/(mol·K) | [2] |
| Standard Molar Heat Capacity (Cp) | 44.0 J/(mol·K) | [2] |
Table 3: Physical Properties of Ethyne
| Property | Value | Reference(s) |
| Melting Point | -80.8 °C (at 1.27 atm) | [3][6] |
| Boiling Point (Sublimation Point) | -84.0 °C (at 1 atm) | [11] |
| Density (gas, STP) | 1.097 g/L | [1][6] |
| Solubility in Water | Slightly soluble | [6] |
| Solubility in Acetone | Highly soluble | [3] |
Experimental Workflows and Visualizations
Laboratory Preparation and Purification of Ethyne
A common laboratory method for preparing ethyne is the reaction of calcium carbide with water.[10] The gas produced is often impure, containing phosphine (B1218219) (PH₃), hydrogen sulfide (B99878) (H₂S), and ammonia (NH₃), which can be removed by passing the gas through an acidified solution of copper(II) sulfate.[1][24]
Experimental Protocol: Preparation and Purification of Ethyne
-
Apparatus: A dropping funnel, a two-necked flask, a gas washing bottle, and a gas collection system (e.g., pneumatic trough).
-
Reagents: Calcium carbide (CaC₂), water, and an acidified copper(II) sulfate solution. To prepare the washing solution, dissolve copper(II) sulfate in water and add a small amount of dilute sulfuric acid.
-
Procedure:
-
Place lumps of calcium carbide in the two-necked flask.
-
Fill the dropping funnel with water.
-
Slowly add water from the dropping funnel onto the calcium carbide. An exothermic reaction will occur, and ethyne gas will be evolved.
-
Pass the generated gas through the gas washing bottle containing the acidified copper(II) sulfate solution to remove impurities.
-
Collect the purified ethyne gas over water in an inverted gas jar or cylinder.
-
Experimental workflow for the laboratory preparation and purification of ethyne.
sp Hybridization and Linear Structure of Ethyne
The linear geometry of ethyne is a direct result of the sp hybridization of its carbon atoms.
Orbital overlap in the formation of ethyne's triple bond.
Electrophilic Addition to Ethyne (e.g., Bromination)
The addition of an electrophile, such as bromine, to ethyne proceeds via a cyclic bromonium ion intermediate, leading to the formation of a trans-dibromoalkene, which can then react further.
Simplified reaction pathway for the bromination of ethyne.
Analytical Methods for Purity Determination
The purity of ethyne is crucial for many of its applications, especially in polymerization and as a chemical feedstock. Gas chromatography (GC) is a primary technique for analyzing the purity of ethyne and quantifying impurities.
Experimental Protocol: Gas Chromatography Analysis of Ethyne Purity
-
Apparatus: A gas chromatograph equipped with a suitable column (e.g., a porous layer open tubular (PLOT) column) and a detector (e.g., a flame ionization detector (FID) or a thermal conductivity detector (TCD)). A gas sampling valve is used for reproducible injection of the gas sample.[25]
-
Reagents: High-purity ethyne for calibration, carrier gas (e.g., helium or nitrogen), and certified gas standards for potential impurities (e.g., methane, ethene, phosphine, hydrogen sulfide).
-
Procedure:
-
Instrument Setup: Set the GC oven temperature, injector temperature, and detector temperature according to the specific column and analytes. Optimize the carrier gas flow rate.
-
Calibration: Inject known concentrations of standard gases to create a calibration curve for each potential impurity.
-
Sample Analysis: Inject a known volume of the ethyne sample into the GC using the gas sampling valve.
-
Data Acquisition and Analysis: The chromatogram will show peaks corresponding to ethyne and any impurities. The retention time of each peak is used for qualitative identification, and the peak area is used for quantitative analysis by comparing it to the calibration curves. The percent purity can be calculated by dividing the peak area of ethyne by the total area of all peaks (excluding the solvent peak if applicable) and multiplying by 100.[26]
-
This guide provides a foundational understanding of the chemical properties of ethyne, supported by quantitative data and detailed experimental protocols, to aid researchers in their scientific endeavors.
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- 15. nagwa.com [nagwa.com]
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